molecular formula C8H6BrClN2 B1292608 6-Bromo-3-chloro-5-methyl-1H-indazole CAS No. 1000342-45-9

6-Bromo-3-chloro-5-methyl-1H-indazole

Cat. No.: B1292608
CAS No.: 1000342-45-9
M. Wt: 245.5 g/mol
InChI Key: YFXNUHWTLICLGB-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-5-methyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 6-Bromo-3-chloro-5-methyl-1H-indazole typically involves multiple steps. One common method starts with 1-bromo-2-chloro-4-methylbenzene as the starting material. The steps are as follows :

    Nitration: The starting material undergoes nitration to form 1-bromo-2-chloro-4-methyl-5-nitrobenzene.

    Reduction: The nitro group is then reduced to form 5-bromo-4-chloro-2-methylbenzenamine.

    Cyclization: Finally, the amine undergoes cyclization to form this compound.

Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

6-Bromo-3-chloro-5-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-3-chloro-5-methyl-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer, anti-inflammatory, and antibacterial agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

6-Bromo-3-chloro-5-methyl-1H-indazole can be compared with other indazole derivatives, such as:

Biological Activity

6-Bromo-3-chloro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes bromine and chlorine substituents. Its molecular formula is C8H6BrClN2C_8H_6BrClN_2, with a molecular weight of approximately 233.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Potential Pharmacological Effects

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Anti-inflammatory effects: The compound shows promise in modulating inflammatory pathways, although specific mechanisms remain to be elucidated.
  • Anticancer properties: Research suggests that it may inhibit certain cancer cell lines, potentially through interactions with key molecular targets involved in cell proliferation and survival .

While the exact mechanism of action for this compound is not fully understood, it is hypothesized to interact with various biological targets, including:

  • Cytochrome P450 enzymes: Preliminary data suggest that this compound may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Enzymatic inhibition: Similar compounds in the indazole class have demonstrated inhibition of various kinases and enzymes involved in cancer progression and inflammation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized alongside other indazole derivatives. The table below summarizes key features and activities of selected related compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains bromine and chlorinePotential anti-inflammatory and anticancer properties
3-Chloro-6-nitro-1H-indazoleNitro group additionAntileishmanial activity
2-(4-Methylpiperazinyl)-indazoleSubstituted at the 2-positionAntiproliferative effects against NSCLC cell lines
5-Methyl-1H-indazoleSimplified structureVaries widely in biological activity

Case Study: Anticancer Activity

A study focusing on indazole derivatives indicated that compounds similar to this compound exhibited strong antiproliferative effects against various cancer cell lines. For instance, compounds targeting the epidermal growth factor receptor (EGFR) showed IC50 values as low as 5.3 nM against mutant-driven non-small cell lung cancer (NSCLC) cell lines . This suggests that structural modifications on indazoles can significantly enhance their biological potency.

Research Findings on Enzymatic Interactions

Recent investigations into the enzymatic interactions of indazole derivatives have revealed that certain substitutions can lead to enhanced inhibitory effects on critical enzymes involved in cancer signaling pathways. For example, derivatives with halogen substitutions demonstrated varying degrees of inhibition on kinases important for tumor growth, highlighting the relevance of structural diversity in developing effective therapeutic agents .

Properties

IUPAC Name

6-bromo-3-chloro-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXNUHWTLICLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646742
Record name 6-Bromo-3-chloro-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-45-9
Record name 6-Bromo-3-chloro-5-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloro-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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